molecular formula C16H20ClN3 B581394 (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride CAS No. 1187830-89-2

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride

Cat. No.: B581394
CAS No.: 1187830-89-2
M. Wt: 289.807
InChI Key: IYEHYXCLNBRVCV-UHFFFAOYSA-N
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Description

Historical Development of Naphthyridine Chemistry

The foundations of naphthyridine chemistry trace back to the pioneering work of Arnold Reissert in 1893, who successfully synthesized the first derivative of the cyclic naphthyridine system and proposed the nomenclature for this new class of heterocyclic compounds. This initial breakthrough marked the beginning of systematic investigations into diazanaphthalene chemistry, establishing the conceptual framework for understanding these nitrogen-containing bicyclic systems. Reissert's original work focused on the fundamental structural characteristics that would later define the entire naphthyridine family, introducing the concept of pyridine ring fusion that became central to subsequent developments in this field.

The period following Reissert's discovery was characterized by significant synthetic challenges, as researchers struggled to develop efficient methods for accessing the various naphthyridine isomers. The complexity of these synthetic endeavors required the development of new methodologies and a deeper understanding of heterocyclic reactivity patterns. During this extended developmental phase, chemists encountered numerous obstacles related to regioselectivity control and the management of multiple nitrogen centers within the bicyclic framework. These early investigations laid the groundwork for more sophisticated approaches that would emerge in the following decades.

A major advancement occurred in 1927 when Bobranski, Suchard, and Koller successfully synthesized the first unsubstituted naphthyridines, specifically 1,5-naphthyridine and 1,8-naphthyridine. These achievements represented significant progress in the field, as they provided access to parent compounds that could serve as platforms for further functionalization and derivatization. The successful synthesis of these fundamental structures required the development of specialized reaction conditions and purification techniques that became standard practices in naphthyridine chemistry. The availability of these parent compounds enabled systematic structure-activity relationship studies and facilitated the exploration of their chemical properties.

The completion of the naphthyridine family occurred through a series of synthetic achievements spanning several decades, demonstrating the persistent challenges associated with accessing all isomeric forms. In 1958, Ikekawa reported the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine, significantly expanding the available chemical space within this heterocyclic class. The final piece of this chemical puzzle was achieved in 1965 with the independent isolation of 2,6-naphthyridine by research groups led by Giacomello and colleagues, as well as Tan and Taurins. This completion of the naphthyridine series provided researchers with access to all six possible isomeric forms, enabling comprehensive comparative studies of their chemical and biological properties.

Position of Tetrahydronaphthyridines in Heterocyclic Chemistry

Tetrahydronaphthyridines occupy a unique position within the broader classification of heterocyclic compounds, representing semi-saturated bicyclic systems that bridge the gap between fully aromatic naphthyridines and completely saturated analogs. These compounds belong to the diazanaphthalene family, which encompasses ten positional isomers distinguished by the locations of their nitrogen atoms within the bicyclic framework. The structural diversity within this class arises from the systematic variation of nitrogen positioning, creating distinct subgroups with characteristic chemical properties and reactivity patterns.

The diazanaphthalene family divides into two principal subgroups based on nitrogen atom distribution. The first subgroup consists of four benzodiazines, including cinnoline, quinazoline, quinoxaline, and phthalazine, where both nitrogen atoms reside within the same ring system. The second subgroup comprises six naphthyridines, characterized by the presence of one nitrogen atom in each ring of the bicyclic system. This structural distinction profoundly influences the chemical behavior, coordination properties, and biological activities of these compounds, making the naphthyridine subgroup particularly valuable for pharmaceutical applications.

Tetrahydronaphthyridines represent a specialized subset within the naphthyridine family, distinguished by the partial saturation of one ring while maintaining the aromatic character of the pyridine component. This structural feature confers unique three-dimensional characteristics that are highly prized in medicinal chemistry applications. The combination of polar functionality, elevated saturated carbon content, and rigidly disposed functional groups enables these compounds to engage in specific interactions with biological targets, particularly through hydrogen bonding and other non-covalent interactions. The conformational flexibility introduced by the saturated ring component allows for optimal geometric arrangements when binding to protein active sites.

The positioning of nitrogen atoms within tetrahydronaphthyridine systems generates multiple structural isomers, each offering distinct advantages for specific applications. These isomers can be conceptually divided into two categories: four structures that serve as carbon-to-nitrogen bioisosteres of tetrahydroquinolines, and four additional structures that function as bioisosteres of tetrahydroisoquinolines. This bioisosteric relationship provides valuable opportunities for drug discovery efforts, as it enables the systematic exploration of nitrogen substitution effects on biological activity while maintaining overall structural similarity to known active compounds.

Naphthyridine Isomer Chemical Abstract Service Registry Number Subgroup Classification
1,5-naphthyridine 254-79-5 Naphthyridine
1,6-naphthyridine 253-72-5 Naphthyridine
1,7-naphthyridine 253-69-0 Naphthyridine
1,8-naphthyridine 254-60-4 Naphthyridine
2,6-naphthyridine 253-50-9 Naphthyridine
2,7-naphthyridine 253-45-2 Naphthyridine

Significance of 1,6-Naphthyridine Derivatives in Chemical Research

The 1,6-naphthyridine scaffold has emerged as a particularly significant target in contemporary heterocyclic chemistry research, distinguished by its unique structural properties and diverse synthetic accessibility. This isomeric form presents distinctive challenges and opportunities that have attracted considerable attention from synthetic chemists and pharmaceutical researchers. The specific positioning of nitrogen atoms in the 1,6-arrangement creates unique electronic properties and coordination capabilities that differentiate these compounds from other naphthyridine isomers, leading to specialized applications in various research domains.

Research into 1,6-naphthyridin-2(1H)-ones has revealed extensive synthetic methodologies that highlight the versatility and importance of this structural class. These compounds can be synthesized through multiple synthetic approaches, including methods utilizing preformed pyridine derivatives and strategies employing preformed pyridone substrates. The diversity of available synthetic routes reflects the significant research investment in this area and demonstrates the perceived value of these compounds for various applications. The development of multiple synthetic pathways provides researchers with flexibility in choosing optimal methods based on specific structural requirements and available starting materials.

The synthetic approaches to 1,6-naphthyridine derivatives encompass both traditional methodologies and innovative modern techniques. Disconnection strategies have been developed that allow for systematic analysis of bond formation sequences, enabling the design of efficient synthetic routes. These approaches include methodologies that focus on carbon-carbon bond formations, carbon-nitrogen bond constructions, and cyclization reactions that create the bicyclic framework. The sophisticated nature of these synthetic strategies reflects the complex challenges associated with controlling regioselectivity and managing the reactivity of multiple nitrogen centers during the construction process.

Contemporary research has demonstrated the successful application of 1,6-naphthyridine derivatives in pharmaceutical development, as exemplified by the development of compounds such as TAK-828F. This specific example represents a tetrahydronaphthyridine scaffold that functions as a retinoic acid receptor-related orphan receptor gamma-t inverse agonist, demonstrating the potential of these structures for addressing significant therapeutic targets. The successful development of such compounds validates the strategic importance of 1,6-naphthyridine derivatives in modern drug discovery efforts and highlights their potential for treating various medical conditions.

The significance of 1,6-naphthyridine derivatives extends beyond pharmaceutical applications to include their utility in coordination chemistry and materials science. The flanking nitrogen centers in these compounds enable them to function as binucleating ligands in coordination chemistry applications, facilitating the formation of complex metal-organic structures with specialized properties. This coordination capability has opened new avenues for research in areas such as catalysis, electronic materials, and sensing applications, demonstrating the broad utility of these heterocyclic systems across multiple scientific disciplines.

Synthetic Approach Category Key Characteristics Representative Methods
Preformed Pyridine Methods Utilizes 4-chloropyridine derivatives Condensation with methyl phenylacetate
Preformed Pyridone Methods Employs cyclization of pyridone substrates Treatment with tert-butoxybis(dimethylamino)methane
Cyclocondensation Approaches Direct formation from acyclic precursors Multi-component condensation reactions
Modern Synthetic Strategies Advanced methodologies for complex derivatives Asymmetric synthesis protocols

Properties

IUPAC Name

(6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEHYXCLNBRVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718461
Record name 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-89-2
Record name 1,6-Naphthyridine-2-methanamine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Naphthyridine Synthesis via Condensation and Cyclization

The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is foundational to the synthesis. A prominent method involves the condensation of amidine derivatives with cyclic ketones. For instance, EP2380890A1 describes the reaction of an amidine hydrohalide salt (e.g., compound XXIII ) with a sulfone intermediate (e.g., compound V ) in the presence of a base such as sodium hydride . This step forms the bicyclic structure through nucleophilic attack and subsequent cyclization.

Key Conditions :

  • Solvent : Toluene or dimethylformamide (DMF)

  • Temperature : -20°C to 50°C

  • Base : Sodium hydride or potassium carbonate

A related approach from ACS Journal of Organic Chemistry utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to activate carbonyl groups for condensation with protected amines . This method achieves a 76% yield over three steps for analogous naphthyridines, highlighting its efficiency .

Amination for Methanamine Side Chain

The methanamine group at the 2-position is installed through nucleophilic substitution or reductive amination. EP2380890A1 details the use of ammonia or ammonium acetate in acetic acid to aminate halogenated intermediates . For instance, treating a chlorinated naphthyridine precursor with ammonium acetate at 120°C yields the primary amine .

Optimization Insight :

  • Catalyst : Pd(dppf)Cl₂ for Suzuki-Miyaura coupling (if aryl halides are involved)

  • Solvent : Ethanol or 1-propanol

  • Yield : ~60–79% for analogous reactions

Deprotection and Hydrochloride Salt Formation

Final deprotection of carbamate groups (e.g., tert-butoxycarbonyl) is achieved using hydrochloric acid, concurrently forming the hydrochloride salt. EP2380890A1 specifies treatment with HCl in dichloromethane or 1,4-dioxane at -20°C to 80°C . This one-pot process ensures high purity by precipitating the hydrochloride salt directly .

Reaction Pathway :

Protected amine+HCl(6-Benzyl-...-methanamine) hydrochloride\text{Protected amine} + \text{HCl} \rightarrow \text{(6-Benzyl-...-methanamine) hydrochloride}

Alternative Routes via Sulfone Intermediates

A patent-derived method employs sulfone derivatives (e.g., compound III ) for coupling reactions. Oxidation of sulfide precursors using peroxides or oxone generates sulfones, which undergo nucleophilic displacement with benzylamines . This route avoids harsh alkylation conditions, improving selectivity.

Conditions Comparison :

StepReagents/ConditionsYield (%)Source
Sulfide OxidationOxone, DMF, 0°C to refluxN/R
Benzylamine CouplingK₂CO₃, DMF, 50°CN/R

Industrial-Scale Considerations

Large-scale production requires solvent recovery and cost-effective reagents. EP2380890A1 emphasizes the use of dimethylformamide (DMF) for its high boiling point and compatibility with Grignard reagents . Post-reaction workup involves distillation or crystallization, with yields exceeding 70% in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents/Modifications Molecular Formula MW (g/mol) XlogP TPSA (Ų) Key Differences vs. Target Compound
Target Compound (1187830-89-2) 2-aminomethyl, 6-benzyl C₁₆H₂₀ClN₃ 295.21 1.1 42.2 Reference compound
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (214699-26-0) 3-amine (vs. 2-aminomethyl) C₁₅H₁₇N₃ 239.32 - - Amine position alters hydrogen bonding and receptor interactions
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (348623-30-3) No benzyl or aminomethyl groups C₈H₁₁ClN₂ 170.64 - - Lack of benzyl reduces lipophilicity; simpler scaffold
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (216966-37-9) 3-amine, 6-methyl (vs. 6-benzyl) C₉H₁₃N₃ 163.22 - - Methyl substituent reduces steric bulk and π-π interactions
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1172576-12-3) 2-chloro (vs. 2-aminomethyl) C₁₅H₁₆Cl₂N₂ 295.21 - - Chlorine substitution increases electronegativity and lipophilicity

Functional Group Impact on Properties

  • Benzyl Substitution: The benzyl group in the target compound enhances lipophilicity (XlogP 1.1) compared to non-benzylated analogs like 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 348623-30-3) . This group may improve membrane permeability and binding to hydrophobic targets.
  • Aminomethyl vs.
  • Positional Isomerism: The 3-amine analog (CAS 214699-26-0) lacks the aminomethyl side chain, which may reduce its ability to interact with polar residues in biological targets .

Salt Forms and Purity

  • The target compound is available as a hydrochloride salt (95% purity) , enhancing aqueous solubility for pharmacological applications.
  • Other analogs, such as 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 655239-64-8), adopt different salt forms that may alter crystallinity and stability .

Biological Activity

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride (CAS No. 1187830-89-2) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₆H₂₀ClN₃
  • Molecular Weight : 289.80 g/mol
  • CAS Number : 1187830-89-2
  • Purity : ≥95%

Central Nervous System (CNS) Activity

Research indicates that compounds with similar naphthyridine structures exhibit diverse CNS activities, ranging from stimulation to depression. In studies involving related compounds, evidence of both CNS stimulation and depression was observed, suggesting a complex pharmacological profile that could be relevant for mood disorders and anxiety management .

Antidepressant and Anxiolytic Effects

A series of benzyl-substituted tetrahydro derivatives have shown promising antidepressant and anxiolytic activities. For instance, certain derivatives demonstrated significant efficacy in mice models using tetrabenazine antagonism assays, indicating potential therapeutic applications in treating depression and anxiety disorders .

Structure-Activity Relationships (SAR)

The biological activity of naphthyridine derivatives is often influenced by their structural components. The presence of the benzyl group in this compound is crucial for enhancing its interaction with biological targets. Studies have shown that modifications to the naphthyridine core can significantly affect potency and selectivity against various biological pathways .

Study on Antidepressant Activity

In a notable study evaluating a series of tetrahydro derivatives, it was found that compounds similar to this compound exhibited varying degrees of antidepressant effects. The most effective compounds were those that balanced CNS stimulation with anxiolytic properties .

In Vitro Studies

In vitro assays have been conducted to assess the inhibitory effects of related naphthyridine derivatives on various enzymes linked to neurochemical pathways. For instance, certain analogs demonstrated IC50 values in the nanomolar range against specific targets involved in serotonin reuptake and dopamine modulation .

Summary Table of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundCNS Stimulation/DepressionEvidence of dual activity in animal models
Benzyl-substituted tetrahydro derivativesAntidepressantSignificant reduction in depressive behaviors
Naphthyridine analogsAnxiolyticReduction in anxiety-like behaviors

Q & A

Q. What are the common synthetic routes for preparing (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride?

The compound is typically synthesized via cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles under microwave irradiation. This method efficiently constructs the 1,6-naphthyridine core, followed by functionalization with a benzyl group and subsequent amination to yield the methanamine derivative. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like methanol or ethanol . Alternative routes include Pd/C-catalyzed hydrogenation of benzyl-protected intermediates, as seen in related naphthyridine derivatives (e.g., debenzylation of 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine using H₂ in MeOH) .

Q. How can the purity and structural integrity of this compound be verified in a research setting?

Analytical methods include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass (e.g., calculated for C₁₆H₂₀ClN₃: 289.1346) to validate molecular composition .
  • NMR Spectroscopy: Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), tetrahydro-naphthyridine protons (δ 2.5–3.5 ppm), and methanamine protons (δ 3.8–4.2 ppm). Compare with published spectra of analogous naphthyridines .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect impurities (e.g., residual benzyl intermediates) .

Q. What solvent systems are recommended for handling this compound in experimental protocols?

The hydrochloride salt is highly soluble in polar solvents like water, methanol, and ethanol. For reactions requiring neutral or basic conditions, the free base can be regenerated by treating the hydrochloride with aqueous NaOH or NH₄OH, followed by extraction into dichloromethane or ethyl acetate. Stability studies indicate decomposition under prolonged exposure to light or heat (>100°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during the cobalt-catalyzed cyclization step?

Key parameters include:

  • Catalyst Loading: 5–10 mol% Co(I) catalysts (e.g., CpCo(CO)₂) under inert atmosphere.
  • Microwave Conditions: 150–200°C for 10–30 minutes, which reduces side reactions compared to conventional heating .
  • Substrate Design: Dialkynylnitriles with electron-withdrawing groups (e.g., Cl, COOEt) on the naphthyridine core improve cyclization efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) .

Q. What strategies resolve contradictions in reported debenzylation efficiencies for related naphthyridines?

Discrepancies in Pd/C-catalyzed hydrogenation yields (e.g., 61% vs. 95% debenzylation) may arise from:

  • Substrate Steric Effects: Bulky substituents near the benzyl group hinder hydrogen access.
  • Acid Additives: Acetic acid enhances protonation of intermediates, improving reactivity in some cases .
  • Catalyst Poisoning: Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd/C. Pre-purify substrates via flash chromatography before hydrogenation .

Q. How can impurities arising from incomplete amination be characterized and mitigated?

Common impurities include:

  • Chloro Intermediate: Residual 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (detected via LC-MS, m/z 273.09) .
  • Over-alkylation Products: Dimethylated amines (m/z 303.16).
    Mitigation:
  • Use excess NH₃ in a sealed reactor at 60–80°C for 12–24 hours.
  • Employ scavenger resins (e.g., trisamine-bound polystyrene) to trap unreacted alkylating agents .

Q. What mechanistic insights exist for the cobalt-catalyzed [2+2+2] cyclization?

The reaction proceeds via:

Alkyne Coordination: Co(I) binds to two alkynes and a nitrile.

Cyclization: Formation of a metallacycle intermediate, followed by reductive elimination to yield the naphthyridine core.

Regioselectivity: Electron-deficient nitriles favor cyclization at the α-position. DFT studies support a stepwise mechanism over a concerted pathway .

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